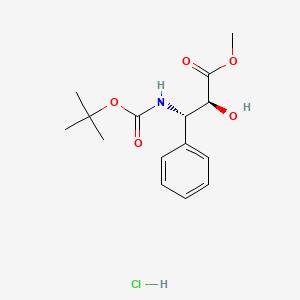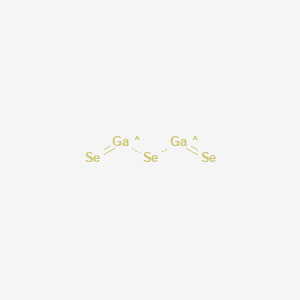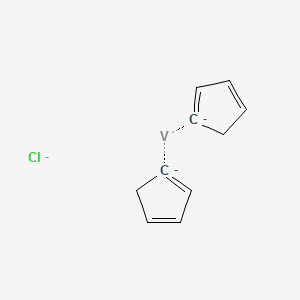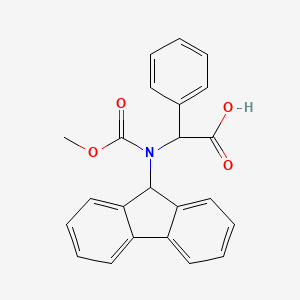
Fmoc-dl-(phenyl)gly-oh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-dl-(phenyl)gly-oh typically involves the protection of the amino group of dl-(phenyl)glycine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting dl-(phenyl)glycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-dl-(phenyl)gly-oh undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides ready for further elongation in peptide synthesis .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-dl-(phenyl)gly-oh is used extensively in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus of amino acids .
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It allows for the precise construction of peptide sequences, which are crucial in studying protein functions and interactions .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry
Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and research purposes. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides .
Mécanisme D'action
The mechanism of action of Fmoc-dl-(phenyl)gly-oh primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of glycine, preventing unwanted reactions during peptide elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-glycine: Similar to Fmoc-dl-(phenyl)gly-oh but without the phenyl group, making it less hydrophobic.
Fmoc-phenylalanine: Contains a phenyl group like this compound but has an additional methylene group, making it bulkier.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the phenyl group on glycine. This combination provides a balance of hydrophobicity and reactivity, making it suitable for various applications in peptide synthesis .
Propriétés
Formule moléculaire |
C23H19NO4 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-yl(methoxycarbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H19NO4/c1-28-23(27)24(20(22(25)26)15-9-3-2-4-10-15)21-18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14,20-21H,1H3,(H,25,26) |
Clé InChI |
YGAHWIVCYHLHSN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


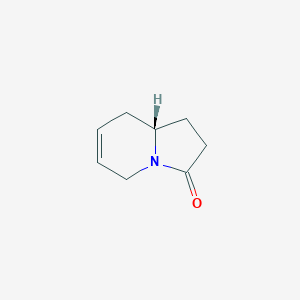
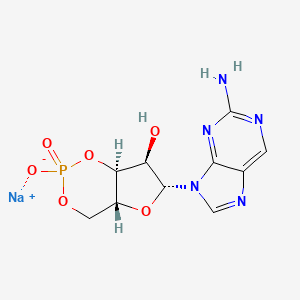
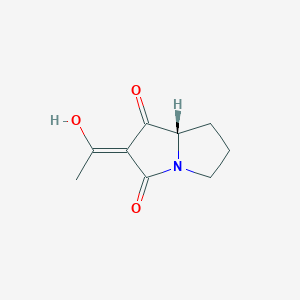
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)
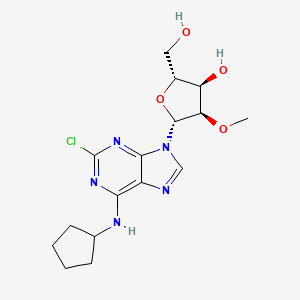
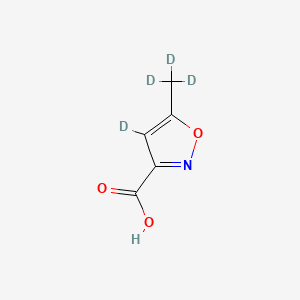
![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
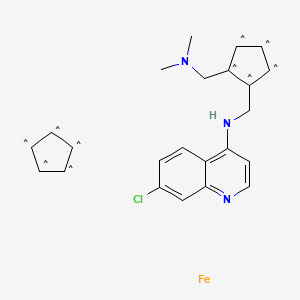
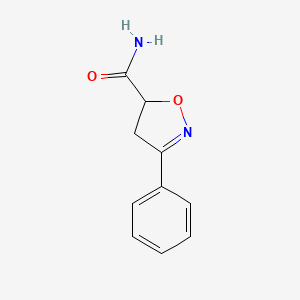
![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)
